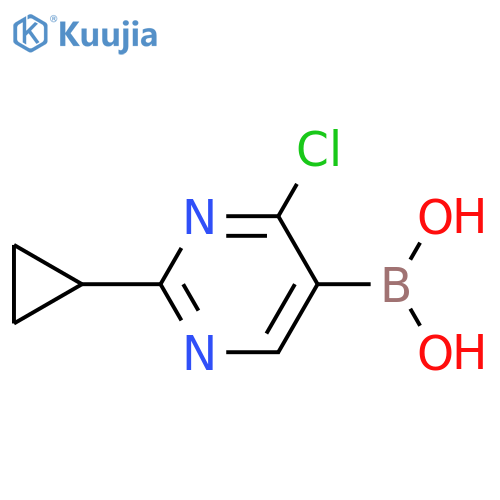

Cas no 2225177-67-1 (4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid)

4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid

- 2225177-67-1

- (4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid

-

- インチ: 1S/C7H8BClN2O2/c9-6-5(8(12)13)3-10-7(11-6)4-1-2-4/h3-4,12-13H,1-2H2

- InChIKey: LFWFQPJRGBPKOB-UHFFFAOYSA-N

- SMILES: C1(C2CC2)=NC=C(B(O)O)C(Cl)=N1

計算された属性

- 精确分子量: 198.0367354g/mol

- 同位素质量: 198.0367354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.2Ų

4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C908180-25mg |

4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid |

2225177-67-1 | 95% | 25mg |

¥2,930.40 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C908180-5mg |

4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid |

2225177-67-1 | 95% | 5mg |

¥1,008.00 | 2022-09-02 |

4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid 関連文献

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acidに関する追加情報

Introduction to 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid (CAS No: 2225177-67-1)

4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 2225177-67-1, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a chloro-substituted pyrimidine ring and a cyclopropyl group, contribute to its reactivity and utility in cross-coupling reactions, making it a valuable tool for medicinal chemists.

The boronic acid functionality in 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid is particularly noteworthy, as boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions and with high selectivity. The presence of the chloro group on the pyrimidine ring further enhances the compound's reactivity, allowing for additional synthetic modifications that can be tailored to specific pharmacological targets.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, including cancer and inflammatory disorders. 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in generating pyrimidine-based derivatives that exhibit potent inhibitory effects on kinases and other enzymes involved in disease pathways. The cyclopropyl group, in particular, has been shown to improve binding affinity and selectivity, making it an attractive moiety for drug design.

One of the most compelling aspects of 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid is its role in the development of targeted therapies. By leveraging its reactivity in cross-coupling reactions, researchers can construct complex molecular architectures that mimic natural bioactive compounds. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation. The ability to fine-tune the structure of these derivatives through modular synthetic strategies allows for rapid optimization of pharmacokinetic and pharmacodynamic properties.

The pharmaceutical industry has also recognized the potential of 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid as a building block for next-generation therapeutics. Its incorporation into drug candidates has resulted in improved solubility, bioavailability, and metabolic stability. Furthermore, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable drug synthesis. Efforts to develop environmentally friendly synthetic routes have focused on minimizing waste and reducing energy consumption, aligning with global initiatives to promote sustainable chemistry.

Advances in computational chemistry have further enhanced the utility of 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid. Molecular modeling techniques allow researchers to predict the behavior of this compound in various reaction conditions, enabling more efficient experimental design. By integrating experimental data with computational insights, scientists can accelerate the discovery process and reduce the time required to bring new drugs to market. This interdisciplinary approach underscores the importance of collaboration between experimentalists and theoreticians in modern drug discovery.

The future prospects of 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid are promising, with ongoing research exploring its applications in diverse therapeutic areas. Innovations in synthetic methodologies continue to expand its potential uses, while collaborations between academia and industry are driving its adoption in large-scale drug development programs. As our understanding of disease mechanisms evolves, so too will the demand for innovative molecular tools like 4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid.

2225177-67-1 (4-Chloro-2-(cyclopropyl)pyrimidine-5-boronic acid) Related Products

- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)

- 111198-32-4(1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)

- 875582-75-5(3-(1,3-dioxolan-2-yl)phenylmethanamine)

- 2200-85-3(5-Bromo-3-chloro-2-hydroxybenzoic Acid)

- 2228828-36-0(2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)

- 2137826-11-8(1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)

- 64330-83-2(1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one)

- 2418694-36-5((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate)

- 364323-74-0(5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde)

- 2228754-33-2(1-1-(2,3-dihydro-1H-inden-4-yl)cyclopropylethan-1-ol)